molecular formula C10H9ClF3NO2S B2445560 Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate CAS No. 380453-90-7

Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate

Cat. No.: B2445560
CAS No.: 380453-90-7
M. Wt: 299.69
InChI Key: QEZCOVLYUYGUQL-UHFFFAOYSA-N
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Description

Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a sulfanyl propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine or trifluoromethyl groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or defluorinated derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate: Similar structure but with a propanoate ester instead of a sulfanyl propanoate.

    Haloxyfop-P-methyl: A herbicide with a related pyridine structure and trifluoromethyl group.

Uniqueness

Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate is unique due to its combination of a sulfanyl group and a trifluoromethyl-substituted pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2S/c1-17-8(16)2-3-18-9-7(11)4-6(5-15-9)10(12,13)14/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZCOVLYUYGUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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